2-(2-Chlorophenyl)-3'-iodoacetophenone
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Description
Synthesis Analysis
The synthesis of acetophenone derivatives typically involves Friedel-Crafts acylation, Baker-Venkatraman transformation, or other related reactions. For instance, the synthesis of 3-(dichloroacetyl)chromone was achieved through the reaction of a hydroxyphenyl propenone with dichloroacetyl chloride . Similarly, 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones were synthesized using a Baker-Venkatraman transformation . These methods could potentially be adapted for the synthesis of "2-(2-Chlorophenyl)-3'-iodoacetophenone" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is characterized by the presence of an acetyl group attached to a phenyl ring. Spectral analyses such as IR, 1H NMR, 13C NMR, and Mass spectrometry are commonly used to assign structures to these compounds . These techniques would likely be applicable to determine the structure of "this compound" as well.
Chemical Reactions Analysis
Acetophenone derivatives can undergo various chemical reactions, including hydrolysis, Dakin-West reaction, and reactions with amino-heterocycles . The presence of chloro and iodo substituents in "this compound" suggests that it may participate in similar reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives are influenced by their functional groups and substituents. For example, the introduction of chloro and methyl groups can affect the boiling point, melting point, and solubility of the compounds . The presence of a chloro and iodo substituent in "this compound" would similarly impact its physical and chemical properties, which could be studied using the methods described in the papers.
Scientific Research Applications
Regioisomeric Preferences and Synthetic Applications
- The study by Cooney et al. (2001) discusses the synthesis of regioisomeric ortho-[Mn(CO)4] derivatives of aryl ketones and esters, including derivatives similar to "2-(2-Chlorophenyl)-3'-iodoacetophenone." This work highlights the importance of understanding regioisomeric preferences in the synthesis of ortho-iodo arylcarbonyl compounds, demonstrating potential synthetic routes to various ortho-iodoacetophenones and their applications in creating complex organic molecules (Cooney, Gommans, Main, & Nicholson, 2001).
Photocatalytic Applications and Environmental Implications
- Lin et al. (2018) investigated the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, highlighting the environmental applications of similar compounds in removing toxic residues from water. Although not directly mentioning "this compound," this study underscores the relevance of chlorophenyl compounds in environmental chemistry and their potential in detoxifying water pollutants through advanced photocatalytic methods (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
- Mmonwa and Mphahlele (2016) demonstrated the use of halogenated aniline derivatives, similar in structural concept to "this compound," as important synthons in the design and synthesis of various nitrogen-containing heterocyclic compounds. This research highlights the compound's utility in creating complex molecules with potential applications in medicinal chemistry and materials science (Mmonwa & Mphahlele, 2016).
Molecular Structure and Spectroscopic Analysis
- Studies like the one conducted by Najiya et al. (2014) on compounds bearing chlorophenyl groups examine their molecular structure, vibrational wavenumbers, and electronic properties through spectroscopic methods. These analyses provide insights into the electronic and structural dynamics of chlorophenyl compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields of chemistry (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYWIXEFPHMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642299 |
Source
|
Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-02-6 |
Source
|
Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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